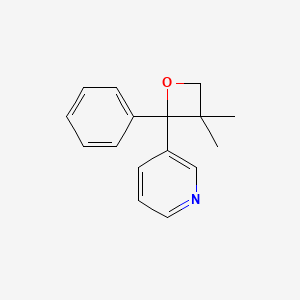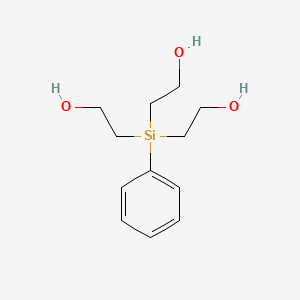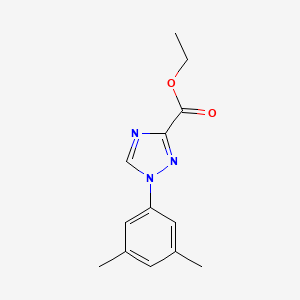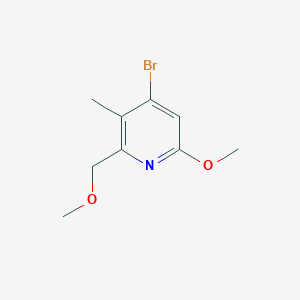
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol is an organic compound with a complex structure that includes an amino group, a nitro group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of a suitable phenol derivative, followed by the introduction of the amino group through a substitution reaction. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the reactants used.
Scientific Research Applications
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and other interactions with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylphenol: Similar structure but lacks the nitro group.
4-nitrophenol: Contains the nitro group but lacks the amino group and the 2-methylpentan-2-yl substituent.
2-amino-6-nitrophenol: Similar structure but lacks the 2-methylpentan-2-yl substituent.
Uniqueness
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol is unique due to the presence of both the amino and nitro groups, as well as the bulky 2-methylpentan-2-yl substituent. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-12(2,3)8-6-9(13)11(15)10(7-8)14(16)17/h6-7,15H,4-5,13H2,1-3H3 |
InChI Key |
OTGMZOJLXXCKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)

